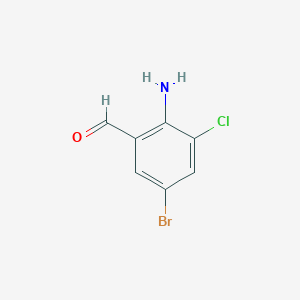

2-Amino-5-bromo-3-chlorobenzaldehyde

Description

Significance of Aniline (B41778) and Aldehyde Functional Groups in Aromatic Systems

The aldehyde group itself is a site of significant chemical activity, readily undergoing nucleophilic addition and condensation reactions. This allows for the construction of larger molecular frameworks, such as Schiff bases, which are pivotal intermediates in the synthesis of many pharmaceutical agents.

The Role of Halogen Substituents in Modulating Aromatic Reactivity

Halogen atoms, such as bromine and chlorine, introduce another layer of complexity to the reactivity of an aromatic system. Halogens are unique in that they are deactivating yet ortho-, para-directing. Their high electronegativity withdraws electron density from the aromatic ring through the inductive effect, making the ring less reactive towards electrophilic attack compared to unsubstituted benzene (B151609).

However, through resonance, the lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This resonance effect preferentially stabilizes the intermediates formed during electrophilic attack at the ortho and para positions. In 2-Amino-5-bromo-3-chlorobenzaldehyde, the presence of both bromine and chlorine atoms significantly influences the electron distribution within the ring, thereby guiding the regioselectivity of its reactions.

Overview of this compound in Contemporary Organic Synthesis

This compound is primarily recognized as a valuable intermediate in organic synthesis. myskinrecipes.com Its multifunctional nature, combining an amine, an aldehyde, and two different halogen substituents, makes it a versatile building block for the synthesis of more complex molecules. myskinrecipes.com While detailed, peer-reviewed synthetic applications specifically starting from this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of compounds, suggesting its utility in several key areas.

Chemical suppliers consistently highlight its role as an intermediate for the production of pharmaceuticals, agrochemicals (such as herbicides and pesticides), and materials like dyes and pigments. myskinrecipes.com The reactive aldehyde and amino groups can participate in a variety of condensation and substitution reactions, allowing for the construction of diverse molecular architectures. myskinrecipes.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 166527-08-8 |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| Physical Appearance | Sticky Oil to Solid |

| Melting Point | No data available |

| Boiling Point | No data available |

The synthesis of analogous compounds, such as 2-amino-3,5-dibromobenzaldehyde (B195418), often involves a multi-step process that may include the reduction of a nitro group to an amine, followed by halogenation. For instance, the synthesis of 2-amino-3,5-dibromobenzaldehyde, an important intermediate for the mucolytic drug Ambroxol, has been reported starting from o-nitrobenzaldehyde. This suggests that a plausible, though not explicitly documented, synthetic route to this compound could involve similar transformations on a suitably substituted precursor.

The applications of structurally similar compounds further underscore the potential of this compound in medicinal chemistry. For example, various substituted 2-aminobenzaldehydes are used in the synthesis of quinolines and other heterocyclic systems that form the core of many bioactive molecules. The presence of the bromo and chloro substituents on the ring could be leveraged to introduce further molecular diversity through cross-coupling reactions, a common strategy in modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONGUIQNVNWCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Chlorobenzaldehyde

Classical Synthetic Routes

Halogenation Strategies on Aminobenzaldehyde Scaffolds

Regioselectivity in Halogenation Reactions

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or region of a molecule over other possibilities. wikipedia.org In the context of synthesizing 2-Amino-5-bromo-3-chlorobenzaldehyde, achieving the desired substitution pattern on the benzene (B151609) ring is a critical challenge governed by the principles of electrophilic aromatic substitution. The existing substituents—an amino group (-NH₂) and a formyl group (-CHO)—exert powerful directing effects that control the position of incoming electrophiles like bromine (Br⁺) and chlorine (Cl⁺).

The amino group is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the formyl group is a deactivating and meta-directing group, withdrawing electron density from the ring. The synthesis must navigate these competing influences to install the halogens at the C3 and C5 positions relative to the C1 aldehyde.

A plausible synthetic strategy would involve a stepwise halogenation process where the directing effects are carefully exploited. For instance, one could start with 2-aminobenzaldehyde (B1207257). The powerful ortho, para-directing influence of the amino group would favor substitution at positions 3 and 5.

Key factors influencing regioselectivity in this synthesis include:

Directing Group Ability: The activating amino group's influence typically dominates over the deactivating formyl group, primarily guiding the position of the first halogen.

Steric Hindrance: The bulky formyl group can sterically hinder substitution at the adjacent C6 position, favoring substitution at the C3 and C5 positions.

Reaction Sequence: The order of the halogenation steps is crucial. For example, starting with 2-amino-3-chlorobenzaldehyde (B1290574), the subsequent bromination would be directed by the amino group to the para position (C5), yielding the target molecule.

Recent advances have highlighted the use of directing groups to facilitate C-H activation and achieve high regioselectivity in halogenation reactions. rsc.org While direct, one-pot reduction and di-bromination of o-nitrobenzaldehyde has been used to synthesize analogs like 2-amino-3,5-dibromobenzaldehyde (B195418), similar principles of regiochemical control would apply to achieve the specific chloro-bromo pattern. patsnap.comgoogle.com The reactivity of electronically rich systems is highly dependent on these directing groups, making precise control essential to avoid competing side reactions. nih.gov

Oxidation of Amino-Substituted Benzyl (B1604629) Alcohols

A common and effective route to aromatic aldehydes is the oxidation of the corresponding benzyl alcohols. For the synthesis of this compound, this involves the oxidation of 2-Amino-5-bromo-3-chlorobenzyl alcohol. A significant challenge in this step is the chemoselectivity of the oxidant; it must oxidize the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid or reacting with the sensitive amino group. nih.govnih.gov

Manganese dioxide (MnO₂) is a widely used reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones. commonorganicchemistry.commychemblog.com It is valued for its mild reaction conditions and high chemoselectivity, which leaves other sensitive functional groups, such as amines, intact. organic-chemistry.org The reaction is typically performed heterogeneously in an organic solvent like diethyl ether or dichloromethane, where the alcohol adsorbs onto the surface of the solid MnO₂, facilitating the oxidation. mychemblog.comchemicalbook.com

The effectiveness of this method is demonstrated in the synthesis of related compounds. For example, the oxidation of (2-amino-phenyl)-methanols to 2-amino-benzaldehydes proceeds in high yield using MnO₂ in diethyl ether at room temperature. chemicalbook.com This protocol is directly applicable to the synthesis of the target compound from its benzyl alcohol precursor. The reaction generally proceeds cleanly, and the product can often be used in subsequent steps without extensive purification after filtering off the manganese solids. chemicalbook.com

| Substrate | Product | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| (2-Amino-5-chlorophenyl)-methanol | 2-Amino-5-chlorobenzaldehyde | MnO₂ | Diethyl ether | Room Temp. | 99% | chemicalbook.com |

While MnO₂ is highly effective, other selective methods have been developed for the oxidation of amino-substituted benzyl alcohols. These protocols are often catalytic and utilize milder or more environmentally benign terminal oxidants.

One notable method is the copper(I)-catalyzed aerobic oxidation system using 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a co-catalyst. nih.govnih.govd-nb.info This system efficiently converts a variety of substituted 2-aminobenzyl alcohols into their corresponding aldehydes in good to excellent yields using molecular oxygen as the ultimate oxidant. nih.govd-nb.info The reaction proceeds under mild conditions at room temperature and demonstrates high chemoselectivity, with no observation of over-oxidation to carboxylic acids or N-oxidation byproducts. nih.govd-nb.info The protocol shows good tolerance for various functional groups, including halogens on the aromatic ring. nih.gov

| Substrate | Catalyst System | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| (2-Amino-5-bromophenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | CH₃CN | 3.5 | 89% |

| (2-Amino-3-chlorophenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | CH₃CN | 4.0 | 85% |

| (2-Amino-5-chlorophenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ | CH₃CN | 3.5 | 92% |

Other modern approaches include metal-free photochemical methods that use catalysts like Eosin Y and molecular oxygen as the oxidant under blue LED irradiation, offering a green alternative to traditional techniques. organic-chemistry.org

Modern and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Performing reactions under solvent-free conditions is a key goal of green chemistry, as it eliminates solvent waste and can lead to improved reaction rates and easier product isolation. rsc.org Such reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid reagent. rsc.orgacs.org

This approach has been successfully applied to reactions involving benzaldehyde (B42025) derivatives, such as the Claisen-Schmidt condensation to form chalcones. rsc.orgrsc.org In these procedures, a substituted benzaldehyde, a ketone, and a solid base like sodium hydroxide (B78521) are ground together in a mortar and pestle, yielding the product in high purity after a simple aqueous workup. rsc.org Similarly, the oxidation of alcohols using manganese dioxide can also be performed under solvent-free conditions, further enhancing the green credentials of this transformation. organic-chemistry.orgresearchgate.net

| Reactants | Conditions | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Benzaldehyde + Acetophenone | Base in Solvent (e.g., Ethanol) | Several hours | Conventional Method | scholarsresearchlibrary.com |

| Substituted Benzaldehyde + Acetophenone | Solid NaOH, Grinding (Solvent-Free) | 10 minutes | Reduced waste, high efficiency | rsc.orgrsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com By using microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govaip.org This is due to efficient and uniform heating of the sample. jocpr.com

Microwave irradiation has been widely applied to syntheses involving substituted benzaldehydes. For example, the Claisen-Schmidt condensation to produce benzalacetones can be achieved in 10-15 minutes with excellent yields under microwave activation, whereas conventional heating requires much longer. nih.gov This technology is highly beneficial for accelerating multi-step syntheses and for the rapid generation of compound libraries in drug discovery. jocpr.com

| Aldehyde Substrate | Method | Reaction Time | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Conventional (50°C) | 24 h | 99% |

| Microwave (50°C, 5W) | 10 min | 99% | |

| 4-Methoxybenzaldehyde | Conventional (50°C) | 24 h | 99% |

| Microwave (50°C, 5W) | 10 min | 99% |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, offering a green and efficient alternative to traditional chemical methods. For a molecule like this compound, the key challenges are the regioselective introduction of two different halogen atoms and the preservation of the amino and aldehyde functional groups.

While a dedicated chemoenzymatic route for this compound is a subject of ongoing research, the application of specific enzyme classes, particularly halogenases, presents a promising strategy. Halogenase enzymes are known for their ability to catalyze the regioselective halogenation of a wide range of organic molecules under mild, aqueous conditions. manchester.ac.uk

Flavin-dependent halogenases (FDHs) are particularly noteworthy. These enzymes can install chloride, bromide, and iodide onto diverse aromatic compounds with high selectivity, making them ideal candidates for the synthesis of complex molecules like this compound. researchgate.netresearchgate.net A hypothetical pathway could involve the stepwise enzymatic halogenation of an appropriate precursor, such as 2-amino-3-chlorobenzaldehyde or 2-amino-5-bromobenzaldehyde (B112427). The high regioselectivity of these enzymes could circumvent the need for complex protecting group strategies often required in traditional synthesis. researchgate.net

Table 1: Hypothetical Chemoenzymatic Step for Synthesis

| Enzyme Class | Substrate Precursor | Transformation | Potential Advantages |

|---|---|---|---|

| Flavin-Dependent Halogenase (FDH) | 2-Amino-3-chlorobenzaldehyde | Regioselective bromination at C5 position | High selectivity, mild reaction conditions, reduced isomeric byproducts. |

| Vanadium Haloperoxidase | 2-Aminobenzaldehyde | Stepwise chlorination and bromination | Utilizes simple halide salts and hydrogen peroxide. researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis. This involves a systematic study of solvents, temperature, catalysts, and reaction times.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature profoundly impact the rate, selectivity, and outcome of the synthesis of halogenated aromatic compounds. Solvents not only dissolve reactants but can also influence the reactivity of electrophilic and nucleophilic species.

In analogous syntheses, such as the bromination of 3-chlorobenzaldehyde (B42229) to produce 2-bromo-5-chlorobenzaldehyde, strict temperature control is paramount. The reaction is often initiated at low temperatures (e.g., below 10°C) during the addition of reactants, followed by a controlled increase to a specific temperature (e.g., ≤ 15°C) for the duration of the reaction. This careful temperature profiling helps to control the rate of reaction and prevent the formation of over-halogenated or other undesired side products. High-temperature water has also been explored as a solvent medium for related syntheses, where tuning the temperature and pressure can significantly optimize product yields. rsc.org

Table 2: Solvent and Temperature Conditions in Analogous Halogenation Reactions

| Reaction Type | Solvent System | Temperature Profile | Purpose | Reference |

|---|---|---|---|---|

| Bromination of 3-chlorobenzaldehyde | Strong inorganic acid (e.g., H₂SO₄) | Initial: < 10°C; Reaction: ≤ 15°C | To control reaction rate and improve regioselectivity. | |

| ortho-Chlorination of N,N-dialkylanilines | Dichloromethane | -78°C to -50°C | To achieve high ortho-selectivity. | nih.gov |

| Synthesis of Benzimidazoles | High-Temperature Water | 250-300°C | To optimize yield in a green solvent. | rsc.org |

| Knoevenagel Condensation | Solvent-free | 90-130°C | To increase conversion rate and yield. | tue.nl |

Catalyst Selection and Loading Optimization

For reactions involving anilines and their derivatives, various catalyst systems have been developed:

Iodine-containing catalysts: Used in the bromination of 3-chlorobenzaldehyde, these catalysts facilitate the generation of bromine radicals, leading to electrophilic substitution on the aromatic ring.

Copper catalysts: Copper-based systems have been shown to be effective for the direct ortho-halogenation of anilines with excellent regiocontrol and tolerance for various functional groups. rsc.org

Aniline (B41778) Organocatalysts: Arylamines can act as catalysts by forming a highly reactive N-halo intermediate, which then serves as a selective halogen source for other aromatic compounds. nih.gov

Optimizing the catalyst loading is a crucial step. Sufficient loading is required to achieve a desirable reaction rate, but excessive amounts can lead to increased costs and potential side reactions.

Table 3: Catalyst Systems for Halogenation of Aromatic Amines and Aldehydes

| Catalyst Type | Example | Application | Key Feature | Reference |

|---|---|---|---|---|

| Iodine-based | Elemental Iodine (I₂) | Bromination of chlorobenzaldehyde | Facilitates radical formation from NBS. | |

| Transition Metal | Copper (II) salts | ortho-Halogenation of anilines | High ortho-regiocontrol. | rsc.org |

| Organocatalyst | Substituted Anilines | General halogenation of aromatics | Reactivity can be tuned by catalyst structure. | nih.gov |

Strategies for Minimizing Side Reactions

Several side reactions can occur during the synthesis of this compound, leading to reduced yield and purification challenges. A primary concern is the formation of incorrect regioisomers. The directing effects of the amino (-NH₂) and chloro (-Cl) groups must be carefully managed to ensure bromination occurs at the desired C5 position.

Another significant side reaction is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), particularly in the presence of strong oxidizing agents or harsh reaction conditions. nih.gov

Key strategies to minimize these side reactions include:

Use of Protecting Groups: Temporarily protecting the highly activating amino group can help direct halogenation to the desired positions and prevent oxidation.

Regioselective Catalysts: Employing catalysts known for high regioselectivity, such as certain copper complexes or enzymatic catalysts, can significantly reduce the formation of isomeric impurities. manchester.ac.ukrsc.org

Controlled Reaction Conditions: Maintaining optimal temperatures, controlling the rate of reagent addition, and limiting the reaction time can prevent over-reaction and decomposition of the desired product.

Purification and Isolation Techniques for Synthetic Intermediates

The purification of synthetic intermediates and the final product is essential to achieve the desired purity for subsequent applications. For halogenated aromatic aldehydes, a combination of techniques is typically employed.

Solvent Extraction: This technique is used to separate the product from the reaction mixture based on its solubility. A variety of organic solvents can be used, including halogenated hydrocarbons (dichloromethane, chloroform), aromatic hydrocarbons (toluene), and alcohols. google.comscience.gov The choice of solvent is critical for efficient separation.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For related brominated aromatic compounds, solvents such as toluene, 1,2-dichloroethane, and m-xylene (B151644) have been used effectively. google.com Sometimes, a base like sodium carbonate or triethylamine (B128534) is added during recrystallization to neutralize and remove acidic impurities such as hydrogen bromide (HBr). google.com

Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography is often the method of choice. The crude mixture is passed through a column of silica gel, and different components are eluted at different rates using a solvent system of appropriate polarity, allowing for their separation. orgsyn.org

Table 4: Purification Techniques for Halogenated Aromatic Intermediates

| Technique | Solvent/Eluent System | Impurities Removed | Reference |

|---|---|---|---|

| Recrystallization | Toluene, Dichloromethane, Chloroform | Bromine, Hydrogen Bromide, Isomers | google.com |

| Extraction | Heptane, Toluene, Dichloromethane, Methanol (B129727) | Water-soluble salts, unreacted polar starting materials | google.com |

| Column Chromatography | Ethyl Acetate / Hexanes mixtures | Regioisomers, closely related byproducts | orgsyn.org |

| Aqueous Wash | Saturated Sodium Bicarbonate Solution | Acidic byproducts | google.com |

Reactivity and Mechanistic Insights of 2 Amino 5 Bromo 3 Chlorobenzaldehyde

Reactivity Profile as an Electrophile

The primary electrophilic site in 2-Amino-5-bromo-3-chlorobenzaldehyde is the carbonyl carbon of the aldehyde group. This carbon is inherently electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. The substituents on the aromatic ring further modulate this electrophilicity.

The bromine and chlorine atoms attached to the aromatic ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the benzene (B151609) ring. researchgate.net This inductive withdrawal extends to the aldehyde group, further increasing the partial positive charge on the carbonyl carbon. researchgate.netresearchgate.net A higher positive charge enhances the carbon's electrophilicity, making the molecule more susceptible to attack by nucleophiles compared to an unsubstituted benzaldehyde (B42025). Reactions that are sensitive to the electrophilicity of the carbonyl carbon, such as condensation reactions, are accelerated by such electron-withdrawing groups. researchgate.net

The aldehyde group is the molecule's key electrophilic center. The polarized carbon-oxygen double bond readily accepts nucleophiles, initiating nucleophilic addition reactions. ncert.nic.in This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate can then be protonated to yield an alcohol or undergo subsequent elimination, as seen in the formation of imines (Schiff bases) upon reaction with primary amines. mdpi.com The reactivity of the aldehyde is crucial for its role as a building block in the synthesis of more complex molecules, where it can participate in reactions like the aldol (B89426) condensation or the Wittig reaction. nih.govwikipedia.org

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) confers nucleophilic character to the molecule. However, the electronic environment created by the other substituents on the ring significantly impacts this reactivity.

The basicity of an aromatic amine is determined by the availability of the nitrogen's lone pair to accept a proton. In this compound, the presence of three potent electron-withdrawing groups (aldehyde, bromo, and chloro) substantially reduces the electron density on the nitrogen atom. researchgate.netjournaleras.com These groups pull electron density away from the amino group through both inductive and resonance effects, making the lone pair less available for protonation. Consequently, this compound is expected to be a much weaker base than aniline (B41778). The pKa of its conjugate acid is significantly lower than that of aniline (pKa ≈ 4.6). journaleras.com This decreased basicity is a direct result of the stabilization of the non-protonated form by the electron-withdrawing substituents. researchgate.netresearchgate.net

| Compound | Substituents | Approximate pKa of Conjugate Acid |

|---|---|---|

| Aniline | -H | 4.6 |

| 4-Chloroaniline | 4-Cl | 4.0 |

| 4-Bromoaniline | 4-Br | 3.9 |

| 4-Aminobenzaldehyde | 4-CHO | 1.8 |

| This compound | 2-NH₂, 3-Cl, 5-Br | < 1 (Estimated) |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of all attached substituents. wikipedia.org In this compound, these effects are complex and competing.

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via a resonance effect (+R effect). It strongly directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

Halogen Groups (-Br, -Cl): These are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which outweighs their weaker electron-donating resonance effect (+R effect). However, they are also ortho and para directors. libretexts.org

Aldehyde Group (-CHO): A strong deactivating group due to both inductive and resonance effects (-I, -R). It is a meta director. libretexts.org

The net effect is a significant deactivation of the aromatic ring towards electrophilic attack. The three deactivating groups (CHO, Cl, Br) collectively overwhelm the activating effect of the single amino group. Therefore, electrophilic aromatic substitution on this molecule is expected to be very slow and require forcing conditions.

Regarding regioselectivity, the directing effects must be considered:

The -NH₂ group (at C2) directs to C3 (blocked), C5 (blocked), and C1 (blocked).

The -Cl group (at C3) directs to C2 (blocked), C4 (open), and C6 (open).

The -Br group (at C5) directs to C4 (open) and C6 (open).

The -CHO group (at C1) directs to C3 (blocked) and C5 (blocked).

The directing influences of the halogen substituents are cooperative, both pointing towards the C4 and C6 positions. Although the ring is heavily deactivated, any potential electrophilic substitution would be strongly favored to occur at either the C4 or C6 position, with steric hindrance potentially favoring the C6 position, which is further from the bulky bromine atom. Conversely, the high degree of electron deficiency might make the ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by electron-withdrawing groups, although this would likely require a potent nucleophile and specific reaction conditions. masterorganicchemistry.com

Halogen Activation in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org The mechanism generally proceeds in two steps: the addition of a nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group (a halide ion) to restore aromaticity. libretexts.orglibretexts.org

In this compound, the formyl (-CHO) group and the halogen atoms themselves are electron-withdrawing, which should, in principle, activate the ring for SNAr. These groups help to stabilize the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. nih.gov However, the amino (-NH2) group is a powerful electron-donating group, which tends to deactivate the ring towards nucleophilic attack. This creates a complex electronic environment.

For a successful SNAr reaction, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. libretexts.orgnih.gov

The chlorine atom at C3 is ortho to the electron-withdrawing aldehyde group.

The bromine atom at C5 is para to the aldehyde group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring. masterorganicchemistry.com The directing effects of the substituents on this compound are summarized below.

| Substituent | Position | Classification | Directing Effect |

| -CHO | C1 | Deactivating, meta-director | Directs incoming electrophiles to position C3 and C5. |

| -NH₂ | C2 | Activating, ortho, para-director | Directs incoming electrophiles to position C4 and C6. |

| -Cl | C3 | Deactivating, ortho, para-director | Directs incoming electrophiles to positions C1 and C5. |

| -Br | C5 | Deactivating, ortho, para-director | Directs incoming electrophiles to positions C1 and C3. |

The net outcome of an EAS reaction on this polysubstituted ring is determined by the cumulative effect of these groups. The amino group is one of the most powerful activating and directing groups. In contrast, the aldehyde group is strongly deactivating, and the halogens are moderately deactivating.

Given the positions C1, C2, C3, and C5 are already substituted, the only available positions for substitution are C4 and C6.

Position C4: This position is ortho to the amino group, meta to the aldehyde, and ortho to the chlorine. The directing effects are conflicting.

Position C6: This position is para to the activating amino group and ortho to the deactivating aldehyde group.

The strongly activating and para-directing influence of the amino group at C2 is the dominant factor. Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C6 position .

Key Transformation Mechanisms

Condensation Reactions with Primary Amines (Schiff Base Formation)

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. edu.krdinternationaljournalcorner.com This reaction is a reversible process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reactive aldehyde group of this compound readily participates in this transformation. myskinrecipes.com

The general mechanism involves two main stages:

Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral intermediate called a hemiaminal or carbinolamine. mdpi.com

Dehydration: The hemiaminal is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the imine.

This reaction is fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.gov

The formation of a Schiff base is typically catalyzed by a small amount of acid. youtube.com The catalyst plays a crucial role in both steps of the mechanism, accelerating the reaction rate.

Activation of the Carbonyl: The acid protonates the carbonyl oxygen atom. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic primary amine.

Facilitating Dehydration: In the second stage, the acid protonates the hydroxyl group of the hemiaminal intermediate. This converts the -OH group, which is a poor leaving group, into -OH₂⁺, an excellent leaving group (water). The departure of water is facilitated, leading to the formation of a resonance-stabilized iminium ion. A final deprotonation step by a base (such as water or another amine molecule) regenerates the acid catalyst and yields the final imine product. youtube.com

The pH of the reaction is critical; if the solution is too acidic, the primary amine will be protonated, rendering it non-nucleophilic and halting the reaction.

The imine (or iminium ion) intermediate formed from the condensation reaction can be readily reduced to a secondary amine. This two-step process, combining Schiff base formation with a subsequent reduction, is known as reductive amination.

The reduction specifically targets the C=N double bond. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂/Pd, Pt, or Ni)

The mechanism of reduction with a hydride reagent like sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon atom of the imine double bond. This step forms a new C-H bond and generates an amide anion, which is then protonated by a solvent or during an acidic workup to give the final secondary amine.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of this compound is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. masterorganicchemistry.com This makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide variety of nucleophiles. libretexts.org This reaction is known as nucleophilic addition. masterorganicchemistry.com

The general mechanism proceeds in two steps:

A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This results in the formation of a tetrahedral alkoxide intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org

In a subsequent step, the negatively charged oxygen of the alkoxide intermediate is protonated, typically by the addition of a weak acid (like water or during an acidic workup), to yield an alcohol. youtube.com

The reactivity of the carbonyl group can be influenced by the other substituents on the ring. The electron-withdrawing chlorine and bromine atoms can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Examples of nucleophiles that participate in this reaction include:

Grignard Reagents (R-MgX): Addition of a Grignard reagent results in the formation of a new carbon-carbon bond and, after protonation, a secondary alcohol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also form a C-C bond and lead to a secondary alcohol.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol.

Cyanide Ion (⁻CN): Addition of cyanide followed by protonation yields a cyanohydrin.

| Nucleophile | Initial Product | Final Product (after protonation) |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| Organolithium (R-Li) | Lithium Alkoxide | Secondary Alcohol |

| Sodium Borohydride (NaBH₄) | Sodium Alkoxide | Primary Alcohol |

| Cyanide (NaCN/HCN) | Alkoxide | Cyanohydrin |

Hydride Reductions to Benzyl (B1604629) Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol, (2-Amino-5-bromo-3-chlorophenyl)methanol, is a fundamental transformation. This is typically achieved using complex metal hydride reagents. lumenlearning.com The most common and effective reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (typically from the solvent like methanol (B129727) or water added during workup) protonates the alkoxide oxygen to yield the final benzyl alcohol product. lumenlearning.comlibretexts.org

Sodium borohydride is a milder, more selective reagent that is often used in protic solvents like methanol or ethanol. It readily reduces aldehydes and ketones. chadsprep.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water and alcohols. lumenlearning.com While both are effective for this transformation, NaBH₄ is generally preferred for simple aldehyde reductions due to its greater safety and ease of handling. Research on various substituted benzaldehydes has shown that this reduction is generally high-yielding and tolerant of other functional groups, including halogens and amines on the aromatic ring. tsijournals.com

| Reagent | Typical Solvent | Reaction Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | (2-Amino-5-bromo-3-chlorophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | 0 °C to Room Temperature, followed by aqueous workup | (2-Amino-5-bromo-3-chlorophenyl)methanol |

Organometallic Additions (e.g., Grignard Reagents, Organolithiums)

The aldehyde group of this compound can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), to form secondary alcohols. dalalinstitute.com This reaction is a powerful tool for carbon-carbon bond formation.

The mechanism involves the attack of the nucleophilic carbanion equivalent from the organometallic reagent on the carbonyl carbon. saskoer.ca This forms a magnesium or lithium alkoxide intermediate, which is then hydrolyzed during an aqueous acidic workup to afford the secondary alcohol. dalalinstitute.com The choice of the R-group in the organometallic reagent determines the structure of the resulting alcohol. For instance, reaction with methylmagnesium bromide would yield 1-(2-amino-5-bromo-3-chlorophenyl)ethanol.

The reactivity of these organometallic reagents is high, and they are also strong bases. Care must be taken to avoid side reactions, particularly proton abstraction from the amino group. While protection of the amino group is an option, the reaction can sometimes proceed successfully without it, though an excess of the organometallic reagent may be required to first deprotonate the amine. saskoer.ca The steric bulk of both the aldehyde and the organometallic reagent can influence the reaction rate. dalalinstitute.com

| Organometallic Reagent | Example | Reaction Steps | Expected Product |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | 1) Addition in THF or Et₂O 2) Aqueous acid workup (e.g., NH₄Cl) | 1-(2-Amino-5-bromo-3-chlorophenyl)ethanol |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | 1) Addition in Hexane/THF 2) Aqueous acid workup | 1-(2-Amino-5-bromo-3-chlorophenyl)pentan-1-ol |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 1) Addition in THF or Et₂O 2) Aqueous acid workup | (2-Amino-5-bromo-3-chlorophenyl)(phenyl)methanol |

Reductive Amination Reactions

Reductive amination is a highly effective method for converting aldehydes into amines. wikipedia.org For this compound, this two-step, one-pot process allows for the synthesis of N-substituted derivatives. The reaction proceeds by first forming an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. libretexts.orgmasterorganicchemistry.com

The initial imine formation is typically catalyzed by mild acid and involves the reversible loss of water. The key to successful reductive amination is the use of a reducing agent that is selective for the imine (or the protonated iminium ion) in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.com These mild hydrides are generally unreactive toward aldehydes and ketones at the neutral or weakly acidic pH required for imine formation. commonorganicchemistry.com This chemoselectivity prevents the competing reduction of the starting aldehyde to benzyl alcohol.

| Amine Reactant | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|

| Benzylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | N-((2-Amino-5-bromo-3-chlorophenyl)methyl)benzenamine |

| Cyclohexylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | N-((2-Amino-5-bromo-3-chlorophenyl)methyl)cyclohexanamine |

| Aniline | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | N-((2-Amino-5-bromo-3-chlorophenyl)methyl)aniline |

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes, offering precise control over the location of the newly formed double bond. libretexts.org This reaction transforms this compound into a substituted styrene (B11656) derivative by reacting it with a phosphorus ylide (a Wittig reagent). wikipedia.org

The mechanism begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a dipolar betaine (B1666868) intermediate, which then collapses to form a four-membered ring known as an oxaphosphetane. masterorganicchemistry.com This intermediate rapidly decomposes to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. organic-chemistry.org Unstabilized ylides (e.g., where R is an alkyl group) typically yield Z-alkenes, while stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) favor the formation of E-alkenes. wikipedia.orgorganic-chemistry.org

| Wittig Reagent | Reagent Type | Expected Major Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Unstabilized | 2-Amino-5-bromo-3-chloro-1-vinylbenzene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Unstabilized | (Z)-1-(1-Propenyl)-2-amino-5-bromo-3-chlorobenzene |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | (E)-3-(2-Amino-5-bromo-3-chlorophenyl)acrylonitrile |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | Ethyl (E)-3-(2-amino-5-bromo-3-chlorophenyl)acrylate |

Ring Closure and Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde ortho to each other, makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinolines. The most prominent reaction for this purpose is the Friedländer annulation. wikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or β-ketoester. nih.gov The reaction can be catalyzed by either acid or base. The mechanism is believed to proceed via an initial aldol condensation between the ketone's enolate and the aldehyde, followed by cyclization and dehydration (loss of water) as the amino group attacks the ketone carbonyl, leading to the aromatic quinoline (B57606) ring system. wikipedia.orgresearchgate.net

The substitution pattern on the resulting quinoline is determined by the choice of the ketone partner. For example, reaction with acetone (B3395972) would yield 6-bromo-8-chloroquinoline, while reaction with ethyl acetoacetate (B1235776) would produce ethyl 6-bromo-8-chloro-2-methylquinoline-3-carboxylate. This reaction is a highly efficient and modular strategy for constructing complex, substituted quinoline scaffolds. nih.govrsc.org

| Ketone/Methylene (B1212753) Compound | Catalyst Type | Expected Quinoline Product |

|---|---|---|

| Acetone | Base (e.g., KOH) or Acid | 6-Bromo-8-chloroquinoline |

| Acetophenone | Base or Acid | 6-Bromo-8-chloro-2-phenylquinoline |

| Cyclohexanone | Base or Acid | 7-Bromo-9-chloro-1,2,3,4-tetrahydroacridine |

| Ethyl Acetoacetate | Base or Acid | Ethyl 6-bromo-8-chloro-2-methylquinoline-3-carboxylate |

| Acetylacetone | Base or Acid | 1-(6-Bromo-8-chloro-2-methylquinolin-3-yl)ethanone |

Derivatization and Chemical Transformations

Formation of Heterocyclic Compounds

The presence of both an amino group and an aldehyde on adjacent carbons of the benzene (B151609) ring makes 2-Amino-5-bromo-3-chlorobenzaldehyde an ideal substrate for cyclocondensation reactions to form various heterocyclic compounds.

The synthesis of quinolines from 2-aminobenzaldehydes is a well-established transformation in organic chemistry, most notably through the Friedländer annulation. nih.govwikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl functionality, such as a ketone or an ester. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases. jk-sci.com

In the context of this compound, the reaction with an active methylene (B1212753) compound (e.g., a ketone like acetone (B3395972) or ethyl acetoacetate) would proceed via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the corresponding substituted quinoline (B57606). nih.govwikipedia.org The resulting quinoline ring would be substituted with bromine at the 6-position and chlorine at the 8-position. The specific substituents at positions 2, 3, and 4 of the newly formed quinoline ring would depend on the choice of the active methylene co-reactant.

Table 1: Potential Quinoline Derivatives from this compound via Friedländer Synthesis

| Co-reactant | Resulting Substituents on Quinoline Ring | Product Name (Hypothetical) |

|---|---|---|

| Acetone | 2-Methyl | 6-Bromo-8-chloro-2-methylquinoline |

| Ethyl acetoacetate (B1235776) | 2-Methyl, 3-ethoxycarbonyl | Ethyl 6-bromo-8-chloro-2-methylquinoline-3-carboxylate |

This synthetic route is highly versatile and allows for the introduction of a wide range of substituents onto the quinoline core, making it a powerful tool for generating libraries of compounds for various applications.

Beyond simple quinolines, this compound can serve as a precursor for more complex, fused heterocyclic systems. For instance, reactions with compounds containing multiple reactive sites can lead to the formation of polycyclic structures. One such class of compounds is quinazolines, which can be synthesized from 2-aminobenzaldehydes through various methods, including reactions with amines, amides, or nitriles under catalytic conditions. organic-chemistry.orgmarquette.eduresearchgate.net The reaction of this compound with a suitable nitrogen-containing reactant could lead to the formation of a 6-bromo-8-chloro-substituted quinazoline (B50416).

Furthermore, multicomponent reactions involving this benzaldehyde (B42025) derivative can be envisioned to construct diverse fused systems. figshare.comfrontiersin.org For example, a reaction with a β-ketoester and an amine could potentially lead to fused pyridone systems, leveraging the reactivity of both the aldehyde and amino groups in a sequential or concerted manner. The specific architecture of the resulting fused system is highly dependent on the reactants and the reaction conditions employed.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.gov this compound is a suitable candidate for such reactions.

Synthesis of 4H-Pyrans: The synthesis of 2-amino-4H-pyran derivatives is often achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone). researchgate.netresearchgate.netnih.gov In this reaction, the aldehyde, in this case, this compound, would react with the active methylene compound in a Knoevenagel condensation. The resulting intermediate would then undergo a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by cyclization to afford the highly substituted 4H-pyran. The amino group on the benzaldehyde ring would likely remain as a spectator substituent on the final product.

Synthesis of Dihydropyrimidines: The Biginelli reaction is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgresearchgate.netunair.ac.id Utilizing this compound in a Biginelli reaction with ethyl acetoacetate and urea would yield a dihydropyrimidinone with the 2-amino-5-bromo-3-chlorophenyl group at the 4-position of the heterocyclic ring. nih.gov This reaction is typically acid-catalyzed and offers a straightforward route to complex, biologically relevant scaffolds.

Table 2: Potential Heterocycles from Multicomponent Reactions

| Reaction Type | Co-reactants | Resulting Heterocycle |

|---|---|---|

| Pyran Synthesis | Malononitrile, Ethyl acetoacetate | 2-Amino-4-(2-amino-5-bromo-3-chlorophenyl)-3-cyano-4H-pyran-5-carboxylate |

Covalent Modifications of the Aldehyde Group

The aldehyde group of this compound is susceptible to a variety of covalent modifications, which are crucial for both protecting the aldehyde during other transformations and for synthesizing specific derivatives.

The protection of aldehydes as acetals is a common strategy in multistep organic synthesis to prevent their reaction under basic, nucleophilic, or reductive conditions. chem-station.comlibretexts.orgchemistrysteps.com The aldehyde group of this compound can be readily converted into an acetal (B89532) by reacting it with an alcohol or a diol under acidic catalysis. google.com The use of a diol, such as ethylene (B1197577) glycol, is often preferred as it forms a cyclic acetal, which is thermodynamically more stable.

This protection is reversible, and the aldehyde can be regenerated by treatment with aqueous acid, making acetals excellent protecting groups. chem-station.com

Table 3: Common Acetal Protecting Groups

| Reagent | Protecting Group | Product Name |

|---|---|---|

| Methanol (B129727) | Dimethyl acetal | 1-Bromo-5-chloro-3-(dimethoxymethyl)-2-aminobenzene |

The aldehyde group readily undergoes condensation reactions with primary amine derivatives, such as hydroxylamine (B1172632) and hydrazines, to form oximes and hydrazones, respectively. wikipedia.orgkhanacademy.org

Oxime Formation: Reaction of this compound with hydroxylamine (usually from hydroxylamine hydrochloride in the presence of a base) yields the corresponding oxime. google.comwikipedia.orgnih.gov This reaction is straightforward and typically proceeds in high yield. The resulting oximes can exist as E/Z isomers. wikipedia.org

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. nih.govwikipedia.orgorganic-chemistry.org These derivatives are often crystalline solids and have been used for the characterization of aldehydes. The reaction is generally efficient and can be catalyzed by acids. nih.gov

These reactions provide a direct pathway to introduce further nitrogen-containing functionalities, which can be valuable for subsequent synthetic manipulations or for their intrinsic chemical properties.

Carboxylic Acid and Ester Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-amino-5-bromo-3-chlorobenzoic acid. This transformation is a crucial step in the synthesis of many derivatives, as the carboxylic acid moiety offers a new site for further functionalization. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

One of the most effective methods for the oxidation of aldehydes to carboxylic acids, especially for substrates bearing sensitive functionalities, is the Pinnick oxidation . This reaction utilizes sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, under mildly acidic conditions. The Pinnick oxidation is known for its high yields and tolerance of a wide range of functional groups, including amines and halogens, which makes it an ideal choice for the oxidation of this compound.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| This compound | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 2-Amino-5-bromo-3-chlorobenzoic acid | ~90-95 |

Once the carboxylic acid is obtained, it can be readily converted to its corresponding ester derivatives through various esterification methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. This acid-catalyzed esterification, known as the Fischer esterification, is a reversible reaction, and the equilibrium can be shifted towards the product by removing water as it is formed.

Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-amino-5-bromo-3-chlorobenzoyl chloride can then be reacted with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to afford the desired ester in high yield.

| Carboxylic Acid Derivative | Reagents and Conditions | Ester Product |

| 2-Amino-5-bromo-3-chlorobenzoic acid | Methanol, cat. H₂SO₄, reflux | Methyl 2-amino-5-bromo-3-chlorobenzoate |

| 2-Amino-5-bromo-3-chlorobenzoic acid | 1. SOCl₂, reflux; 2. Ethanol, Pyridine, 0 °C to rt | Ethyl 2-amino-5-bromo-3-chlorobenzoate |

Functionalization of the Amino Group

The primary amino group in this compound is a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amidation and Sulfonamidation Reactions

The amino group can readily undergo amidation by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction leads to the formation of N-acylated derivatives.

Similarly, sulfonamidation can be achieved by reacting the amino group with sulfonyl chlorides in the presence of a base. This reaction is a common method for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.

| Starting Material | Reagent | Base | Product |

| This compound | Acetyl chloride | Pyridine | N-(2-formyl-4-bromo-6-chlorophenyl)acetamide |

| This compound | Benzenesulfonyl chloride | Triethylamine | N-(2-formyl-4-bromo-6-chlorophenyl)benzenesulfonamide |

N-Arylation and N-Alkylation Strategies

The introduction of aryl or alkyl groups at the nitrogen atom can be accomplished through various modern synthetic methodologies. N-Arylation of the amino group can be effectively carried out using the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

For N-alkylation , a powerful and versatile method is reductive amination . This one-pot reaction involves the initial formation of an imine by the condensation of the amino group with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).

| Reaction Type | Reagents and Conditions | Product Type |

| N-Arylation | Aryl bromide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, heat | N-Aryl-2-amino-5-bromo-3-chlorobenzaldehyde |

| N-Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Acetic acid, Dichloromethane, rt | N-Alkyl-2-amino-5-bromo-3-chlorobenzaldehyde |

Diazotization and Azo-Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization . This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

The resulting diazonium salt is a highly reactive intermediate that can undergo various subsequent reactions. One of the most important reactions of diazonium salts is azo-coupling , where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form an azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored, finding applications as dyes and pigments.

| Coupling Partner (Electron-rich Aromatic) | Reaction Conditions | Product Type |

| Phenol | NaOH, H₂O, 0-5 °C | 2-((4-bromo-2-chloro-6-formylphenyl)diazenyl)phenol |

| N,N-Dimethylaniline | HCl, H₂O, 0-5 °C | 4-((4-bromo-2-chloro-6-formylphenyl)diazenyl)-N,N-dimethylaniline |

Halogen Atom Manipulations

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound provides opportunities for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive than C-Cl in oxidative addition to palladium catalysts) allows for regioselective transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. Given the higher reactivity of the C-Br bond, the Suzuki coupling is expected to occur selectively at the 5-position.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reaction is anticipated to proceed preferentially at the C-Br bond.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The selective coupling at the 5-position is also expected in this case.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 5-Aryl-2-amino-3-chlorobenzaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N), Solvent (e.g., DMF) | 2-Amino-3-chloro-5-(alkenyl)benzaldehyde |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 2-Amino-3-chloro-5-(alkynyl)benzaldehyde |

Limited Publicly Available Data on Specific Chemical Transformations of this compound

A comprehensive review of available scientific literature and patent databases reveals a scarcity of detailed research findings specifically concerning the halogen-metal exchange and nucleophilic aromatic substitution reactions of the chemical compound this compound. While this compound is noted as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, explicit examples and in-depth studies of its derivatization through these specific pathways are not readily found in the public domain.

The inherent reactivity of the aldehyde and halogen functional groups suggests the potential for a variety of chemical transformations. However, without specific documented research, a detailed, evidence-based discussion on halogen-metal exchange and nucleophilic aromatic substitution of its halogens is not possible at this time.

General chemical principles suggest that the bromine atom, being more labile than the chlorine atom, would be the more likely site for both halogen-metal exchange and nucleophilic aromatic substitution reactions. The presence of the activating amino group and the aldehyde group would also influence the regioselectivity and feasibility of such reactions.

Despite the theoretical potential for these transformations, the absence of concrete examples in published literature prevents a thorough and scientifically accurate elaboration on reaction conditions, yields, and the properties of the resulting derivatives as requested. Further empirical research is required to fully characterize the reactivity of this compound in these contexts.

Application As a Chemical Building Block in Advanced Organic Synthesis

Scaffold for Complex Organic Molecule Synthesis

The structure of 2-Amino-5-bromo-3-chlorobenzaldehyde is an ideal scaffold for building diverse and complex organic molecules. Aldehydes are well-established as useful synthetic intermediates for accessing a variety of complex structures. orgsyn.org The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard reactions. Simultaneously, the amino group can be readily transformed into various other functionalities, such as amides, imines, or diazonium salts, providing further avenues for molecular elaboration.

The halogen atoms, bromine and chlorine, offer additional sites for modification, primarily through metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This multi-functional nature allows for a stepwise and controlled synthesis strategy, where each functional group can be addressed selectively to build intricate molecular frameworks. Its reactive aldehyde and halogen groups make it a versatile building block in various chemical reactions, including condensation and substitution processes. myskinrecipes.com

Precursor for Pharmaceutical Intermediate Development

In the field of medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly for the development of active pharmaceutical ingredients (APIs). myskinrecipes.com The substituted aminobenzaldehyde core is a common feature in many biologically active compounds.

While specific drug synthesis pathways involving this exact compound are proprietary, its utility can be understood by analogy to structurally similar compounds. For instance, 2-amino-3,5-dibromobenzaldehyde (B195418) is a well-known and critical intermediate in the synthesis of the mucolytic drug Ambroxol. google.compatsnap.com In that synthesis, the amino and aldehyde groups of the precursor react in a condensation and subsequent reduction sequence to build the final drug structure. google.compatsnap.com The halogen substituents on the aromatic ring are often crucial for modulating the biological activity and pharmacokinetic properties of the final API. The versatility of this compound allows for its incorporation into a variety of molecular structures, targeting a range of therapeutic areas.

| Potential Pharmaceutical Class | Role of the Benzaldehyde (B42025) Scaffold |

|---|---|

| Antimicrobials | Forms the core of quinoline (B57606) or quinazoline (B50416) derivatives. |

| Anticancer Agents | Serves as a starting point for kinase inhibitors or other targeted therapies. |

| CNS Agents | Used to construct scaffolds for antipsychotic or antidepressant drugs. |

| Expectorants (e.g., Ambroxol analogues) | Provides the substituted aromatic ring essential for mucolytic activity. google.com |

Ligand Synthesis in Coordination Chemistry

The ortho-aminoaldehyde functionality of this compound makes it an excellent precursor for the synthesis of polydentate ligands used in coordination chemistry. myskinrecipes.com The most common application is in the formation of Schiff base ligands, which are typically synthesized through the condensation reaction between the aldehyde group and a primary amine.

By reacting this compound with various amines, hydrazines, or hydroxylamines, a diverse library of ligands can be generated. These ligands, often featuring N, O, and S donor atoms, can coordinate with a wide range of metal ions to form stable metal complexes. mdpi.com For example, ligands derived from the related 5-bromosalicylaldehyde (B98134) have been used to synthesize gallium(III) complexes with potential biological activity. nih.gov The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring, making this compound a valuable building block for designing catalysts, sensors, and materials with specific magnetic or optical properties.

| Reactant | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | N, N' |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | N, N' |

| Thiourea/Thiosemicarbazide | Thiourea Derivative | N, S |

| Amino Acids | Chiral Schiff Base | N, O |

Role in Catalyst Development (e.g., Organocatalysis)

The structural features of this compound also position it as a valuable starting material for the development of novel catalysts, particularly in the burgeoning field of asymmetric organocatalysis.

Asymmetric synthesis often relies on the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. tcichemicals.com The amino group of this compound can be acylated with chiral carboxylic acids or other chiral reagents to form chiral amides or other derivatives. These new chiral molecules can then function as auxiliaries or ligands in metal-catalyzed asymmetric reactions, transferring their stereochemical information to the final product. The Evans aldol reaction is a classic example where chiral auxiliaries, specifically N-acyloxazolidinones derived from amino acids, are used to achieve high levels of stereocontrol. tcichemicals.com

The aldol reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. harvard.edu Developing catalytic and asymmetric versions of this reaction is a major focus of modern synthesis. Organocatalysts based on primary or secondary amines, often derived from natural amino acids, have proven highly effective in catalyzing direct asymmetric aldol reactions. nih.gov By transforming this compound into a chiral amine or amide derivative, it is possible to design novel organocatalysts. These catalysts could activate ketones to form enamines, which then react with aldehydes in a stereocontrolled manner, governed by principles such as the Zimmerman-Traxler model for metal enolates, to produce chiral aldol adducts. harvard.edunih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com Aldehydes are frequent participants in a wide variety of MCRs. Derivatives of this compound could act as one of the key components in such reactions. For example, MCRs involving an aldehyde, a source of ammonia (B1221849) (or an amine), and a methylene-active compound are widely used to synthesize heterocycles like pyridines. mdpi.com Other MCRs can produce valuable structures like α-aminoamides or functionalized pyrroles. nih.govnih.gov The unique substitution pattern of this compound would lead to highly functionalized, complex products in a single, atom-economical step.

| Reaction Name/Type | Reactants | Typical Product | Potential Role of the Aldehyde |

|---|---|---|---|

| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Provides the C4 carbon of the pyridine ring. |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Provides the carbonyl carbon and its substituent. nih.gov |

| Gewald Reaction | Aldehyde or Ketone, α-Cyanoester, Sulfur | 2-Aminothiophene | Reacts with the α-cyanoester to form an intermediate. |

| Pyrrole Synthesis | Aminoacetophenone, Aldehyde, Malonodinitrile | 2-Amino-5-ketoaryl Pyrrole nih.gov | Condenses with the other components to form the heterocyclic ring. nih.gov |

Diversification and Library Generation

Combinatorial Chemistry Approaches

Combinatorial chemistry techniques enable the synthesis of a vast number of compounds in a systematic and efficient manner. This compound is an ideal building block for such approaches, primarily due to its suitability for multi-component reactions (MCRs) and solid-phase organic synthesis (SPOS).

In the context of MCRs, the aldehyde and amino functionalities of this compound can participate in a variety of one-pot reactions to form complex heterocyclic scaffolds. For instance, in a Friedländer annulation, this substituted benzaldehyde can react with a ketone containing an α-methylene group to produce a polysubstituted quinoline core. By systematically varying the ketone component, a library of quinolines with diverse substituents at specific positions can be generated. The bromine and chlorine atoms on the benzaldehyde ring remain intact during this process, offering further opportunities for diversification in subsequent steps.

Solid-phase synthesis is another powerful combinatorial strategy where this compound can be effectively utilized. The amino group can be anchored to a solid support, such as a resin, allowing for the subsequent chemical transformations to be carried out in a simplified manner with easy purification. Once immobilized, the aldehyde functionality can be reacted with a diverse set of reagents. Following these reactions, the bromo and chloro groups can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with a library of boronic acids or amines, respectively. This approach allows for the generation of a large library of compounds from a single starting material.

An illustrative combinatorial library synthesis starting from this compound could involve a multi-component reaction to form a core scaffold, followed by diversification at the halogenated positions. The table below outlines a potential combinatorial approach for the synthesis of a quinoline library.

| Component A (Ketone) | Component B (Boronic Acid for Suzuki Coupling at Br) | Component C (Amine for Buchwald-Hartwig Coupling at Cl) |

| Acetone (B3395972) | Phenylboronic acid | Aniline (B41778) |

| Cyclohexanone | 4-Methoxyphenylboronic acid | Benzylamine |

| Acetophenone | 3-Pyridinylboronic acid | Morpholine |

| Ethyl acetoacetate (B1235776) | 2-Thienylboronic acid | Piperidine |

Parallel Synthesis for Compound Libraries

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or using automated synthesis platforms. This technique is well-suited for the lead optimization phase of drug discovery, where systematic structural modifications are made to a hit compound to improve its activity and properties.

This compound can be effectively employed in parallel synthesis to generate focused libraries of compounds. For example, a library of substituted quinolines can be synthesized in parallel by reacting this compound with a set of different active methylene (B1212753) compounds in separate reaction wells. Each well would then contain a unique quinoline derivative.

Furthermore, the presence of two distinct halogen atoms (bromine and chlorine) on the benzaldehyde scaffold allows for selective and sequential functionalization in a parallel synthesis format. The greater reactivity of the bromo group in palladium-catalyzed cross-coupling reactions compared to the chloro group can be exploited for selective modification. A library of compounds could be generated by first performing a Suzuki coupling at the bromo position with a set of boronic acids in parallel. Subsequently, a second diversification step, such as a Buchwald-Hartwig amination, could be carried out at the chloro position with a library of amines. This sequential and orthogonal functionalization strategy significantly expands the diversity of the resulting compound library.

The following table illustrates a parallel synthesis approach for a focused library based on the this compound scaffold, highlighting the diversification potential at the halogenated positions.

| Well No. | Reagent for Bromine Substitution (e.g., Suzuki Coupling) | Reagent for Chlorine Substitution (e.g., Sonogashira Coupling) |

| A1 | Phenylboronic acid | Phenylacetylene |

| A2 | Phenylboronic acid | 1-Hexyne |

| B1 | 4-Fluorophenylboronic acid | Phenylacetylene |

| B2 | 4-Fluorophenylboronic acid | 1-Hexyne |

This systematic approach allows for the rapid generation of a library of compounds with well-defined structures, which can then be screened to establish structure-activity relationships (SAR).

No Published Computational Studies Found for this compound

A thorough review of available scientific literature reveals no specific computational or theoretical studies focused on the chemical compound this compound. While research employing computational chemistry methods exists for structurally similar compounds, such as 2-amino-5-bromobenzaldehyde (B112427) and 5-bromo-2-hydroxybenzaldehyde, direct research findings for the electronic structure, reactivity, and spectroscopic properties of this compound are not present in the public domain.

Therefore, it is not possible to provide a detailed, data-driven article on the computational and theoretical aspects of this specific molecule as requested. Generating content for the specified outline would require fabricating data, which would violate the principles of scientific accuracy.

Researchers have, however, applied a variety of computational methods to analyze related halogenated and aminated benzaldehydes. These studies typically employ techniques such as:

Density Functional Theory (DFT): Used to predict electronic structure, molecular geometry, vibrational frequencies (IR and Raman spectra), and reactivity descriptors like HOMO-LUMO energy gaps and molecular electrostatic potential maps.

Ab Initio Methods: Employed for high-accuracy calculations and to elucidate complex reaction mechanisms and transition states.

Molecular Modeling and Simulation: Utilized to perform conformational analysis, study energy landscapes, and predict how the molecule might interact with other molecules or biological targets.

Time-Dependent DFT (TD-DFT): A common method for predicting electronic transitions and simulating UV-Vis spectroscopic properties from first principles.